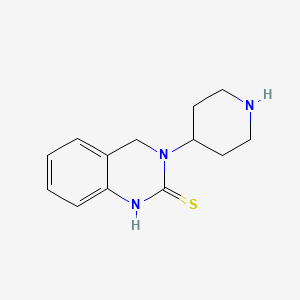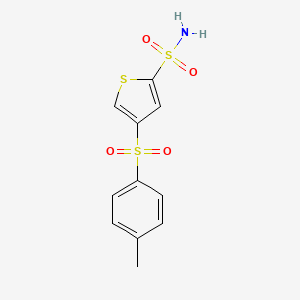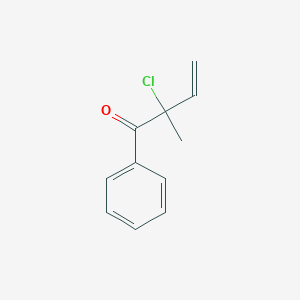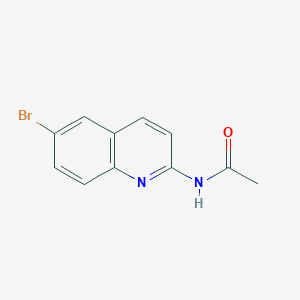![molecular formula C14H18 B13967741 Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro- CAS No. 56666-89-8](/img/structure/B13967741.png)
Benzo[3,4]cyclobuta[1,2]cyclooctene, 4b,5,6,7,8,9,10,10a-octahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is a complex organic compound with the molecular formula C14H18 It is characterized by its unique structure, which includes a fused ring system combining a benzene ring, a cyclobutane ring, and a cyclooctene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring, followed by further cyclization and hydrogenation steps to form the final compound. The reaction conditions often require specific catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness. Continuous flow reactors and other advanced chemical engineering techniques may be employed to facilitate large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,6,7,8,9-Octahydrobenzo[a]cyclooctene
- 1,4,5,6,7,8,9,10-Octahydrobenzo[a]cyclooctene
Uniqueness
4b,5,6,7,8,9,10,10a-Octahydrobenzo[3,4]cyclobuta[1,2]cyclooctene is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials .
Propiedades
Número CAS |
56666-89-8 |
|---|---|
Fórmula molecular |
C14H18 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
tricyclo[6.6.0.02,7]tetradeca-2,4,6-triene |
InChI |
InChI=1S/C14H18/c1-2-4-8-12-11(7-3-1)13-9-5-6-10-14(12)13/h5-6,9-12H,1-4,7-8H2 |
Clave InChI |
LSEWTYPDORFWDE-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC2C(CC1)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4H-Furo[2,3-f]indazole](/img/structure/B13967658.png)
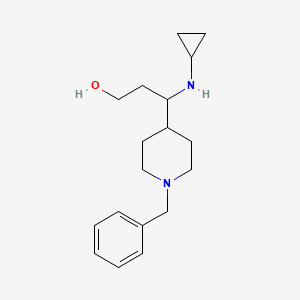

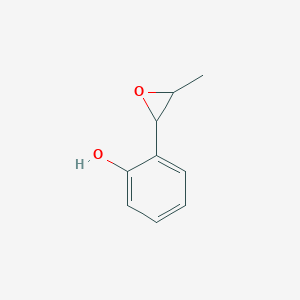
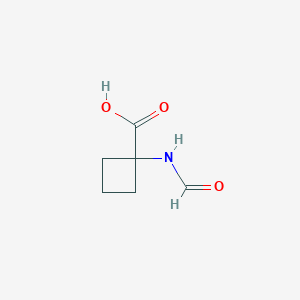
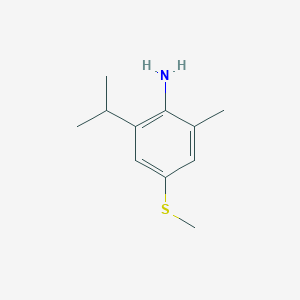
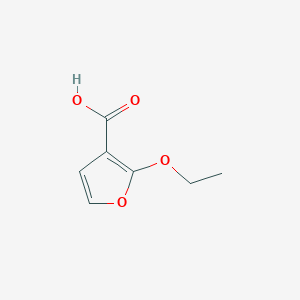
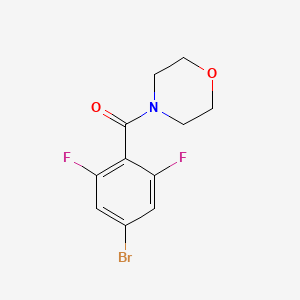
![[4-(4-Aminophenyl)-1-piperidinyl]cyclopropylmethanone](/img/structure/B13967731.png)

